molecular formula C23H21BrN6O2 B2639318 7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 373616-25-2

7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2639318
CAS RN: 373616-25-2
M. Wt: 493.365
InChI Key: HYOYMOOTKWJFTC-FKCPPGRESA-N
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Description

Synthesis Analysis

The synthetic approach to obtaining this compound involves the incorporation of linear and branched alkyl chains into hydrazinyl-sulfonamide derivatives. The synthesis proceeds efficiently, resulting in good yields. Spectroscopic methods and single crystal X-ray diffraction analysis confirm the identity of the synthesized compounds .


Molecular Structure Analysis

  • DFT calculations, AIM analysis, and the NCI plot index reveal intramolecular interactions involving NH⋯π and unconventional π–π interactions related to the hydrazido π-system .

properties

CAS RN

373616-25-2

Product Name

7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C23H21BrN6O2

Molecular Weight

493.365

IUPAC Name

7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H21BrN6O2/c1-28-20-19(21(31)29(2)23(28)32)30(15-17-11-7-4-8-12-17)22(26-20)27-25-14-18(24)13-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,26,27)/b18-13-,25-14-

InChI Key

HYOYMOOTKWJFTC-FKCPPGRESA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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